N~4~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE
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Overview
Description
N~4~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents to form the desired product. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . The resulting product is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N4-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of N4-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE, known for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N~4~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of the thiadiazole and quinoline moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-22-23-19(25-12)21-18(24)15-11-17(13-7-3-2-4-8-13)20-16-10-6-5-9-14(15)16/h2-11H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQXAOYEZSZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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